5-Chloro-6-(ethoxycarbonyl)nicotinic acid
Overview
Description
5-Chloro-6-(ethoxycarbonyl)nicotinic acid: is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and an ethoxycarbonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method includes:
Chlorination: Nicotinic acid is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-6-(ethoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 5-Chloro-6-(ethoxycarbonyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine:
In medicine, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of inflammatory diseases and metabolic disorders .
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets. The chloro and ethoxycarbonyl groups enhance its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
5-Chloronicotinic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
6-Ethoxycarbonyl-3-pyridinecarboxylic acid: Similar structure but with different substitution patterns, leading to varied chemical reactivity and applications.
Uniqueness:
5-Chloro-6-(ethoxycarbonyl)nicotinic acid is unique due to the presence of both chloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
5-chloro-6-ethoxycarbonylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)7-6(10)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGFFHKENYPIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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